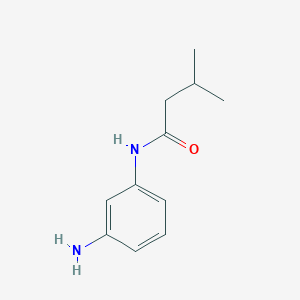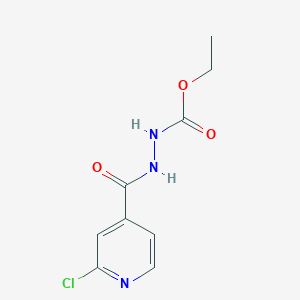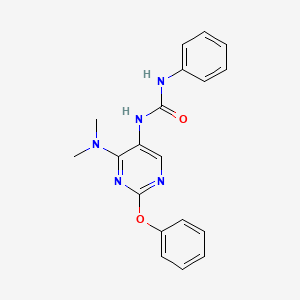
Methyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound featuring a benzoate ester linked to a tetrahydroisoquinoline core. This structure is notable for its potential biological activities and pharmacological importance.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multi-step organic synthesis.
Initial Formation of Tetrahydroisoquinoline Core: Starting with the cyclization of appropriate precursors under acidic or basic conditions.
Functional Group Modifications: Introduction of the 6,7-dimethoxy and m-tolylcarbamoyl groups using nucleophilic substitution reactions or carbamoylation techniques.
Esterification: Finally, esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst such as sulfuric acid or a condensing agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial-scale synthesis would require optimized reaction conditions including controlled temperatures, pressures, and the use of continuous flow reactors to ensure efficient production and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound may undergo oxidative cleavage at the methoxy groups under strong oxidizing conditions.
Reduction: Reduction reactions could target the carbonyl groups, potentially yielding corresponding alcohols.
Substitution: Nucleophilic substitution reactions at the aromatic rings can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Hydride donors such as sodium borohydride or lithium aluminum hydride.
Substitution: Common nucleophiles like amines or alkoxides under basic or catalytic conditions.
Major Products:
Oxidation Products: Cleaved derivatives with hydroxyl or carboxyl groups.
Reduction Products: Alcoholic derivatives at the carbonyl positions.
Substitution Products: Various functionalized analogs depending on the nucleophile used.
科学研究应用
Chemistry:
Used as a synthetic intermediate in the preparation of more complex molecules.
Biology:
Investigated for its potential as a bioactive molecule, possibly interacting with cellular proteins or enzymes.
Medicine:
Explored for pharmacological properties such as anti-inflammatory or anticancer activities.
Industry:
Can be used in the synthesis of specialty chemicals or advanced materials with specific properties.
作用机制
Molecular Targets and Pathways:
The compound likely exerts its effects by binding to specific proteins or enzymes, influencing their activity. For example, it may inhibit certain metabolic pathways in cancer cells, leading to growth arrest or apoptosis.
Pathway-specific interactions include modulation of signaling cascades that are crucial in disease mechanisms.
相似化合物的比较
Methyl 4-(2-(3,4-dimethoxyphenyl)ethylcarbamoyl)benzoate: Another ester with a similar tetrahydroisoquinoline core but different substitution pattern.
4-((6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methoxy)benzoic acid: A carboxylic acid derivative, exhibiting differing physicochemical properties.
N-(3,4-dimethoxybenzyl)-4-(m-tolylcarbamoyl)benzoate: Features similar aromatic substitutions but varies in the core structure.
By comparing these compounds, the unique combination and specific functionalization of Methyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can be appreciated for its specific and often potent biological activities.
属性
IUPAC Name |
methyl 4-[[6,7-dimethoxy-2-[(3-methylphenyl)carbamoyl]-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O6/c1-18-6-5-7-21(14-18)29-28(32)30-13-12-20-15-25(33-2)26(34-3)16-23(20)24(30)17-36-22-10-8-19(9-11-22)27(31)35-4/h5-11,14-16,24H,12-13,17H2,1-4H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRIAJIMNLEEEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
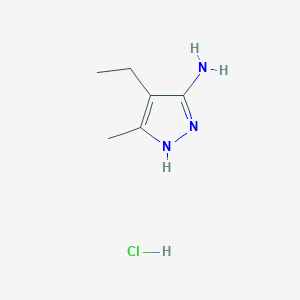
![7-cinnamyl-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2513168.png)
![3-(2-methoxybenzyl)-7-phenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2513170.png)
![2-(4-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2513171.png)
![N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide](/img/structure/B2513172.png)
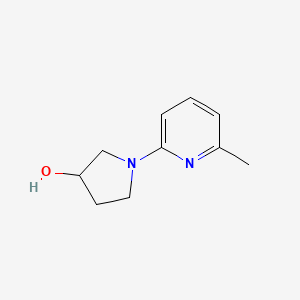
![2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine](/img/structure/B2513176.png)
![propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B2513177.png)
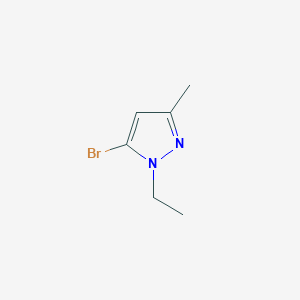
![1-(4-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2513180.png)
